Home > Products > Screening Compounds P66997 > (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone
(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone - 582315-72-8

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Catalog Number: EVT-262993
CAS Number: 582315-72-8
Molecular Formula: C18H17F2N3O2
Molecular Weight: 345.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-265246 is a potent and selective small molecule inhibitor of cyclin-dependent kinases (CDKs) 1 and 2. [, , ] CDKs are a family of enzymes that play crucial roles in regulating the cell cycle and are frequently dysregulated in various cancers. [] BMS-265246 has demonstrated promising anti-cancer activity in preclinical studies by inducing cell cycle arrest and apoptosis in various cancer cell lines. [, ] Moreover, BMS-265246 has shown potential as an antiviral agent by inhibiting the replication of herpes simplex virus type 1 (HSV-1). []

Olaparib

    Compound Description: Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It is clinically approved for the treatment of prostate cancer patients with homologous recombination repair defects. Olaparib induces DNA double-strand breaks and activates apoptosis in PARPi-sensitive cancer cells. []

    Relevance: While not structurally related to BMS-265246, Olaparib's mechanism of action is directly relevant to the research surrounding BMS-265246. Research indicates that BMS-265246 can re-sensitize Olaparib-resistant prostate cancer cells to Olaparib treatment by targeting CDK1 and preventing the emergence of senescence as an escape mechanism from Olaparib cytotoxicity. [] This suggests a potential synergistic therapeutic approach using both Olaparib and BMS-265246.

Rucaparib

    Compound Description: Rucaparib is another clinically relevant PARP inhibitor, similar in its mechanism of action to Olaparib. []

Niraparib

    Compound Description: Niraparib belongs to the same class of drugs as Olaparib and Rucaparib, acting as a PARP inhibitor. []

    Relevance: Despite not being structurally related to BMS-265246, Niraparib's inclusion in the study as a clinically relevant PARP inhibitor alongside Olaparib and Rucaparib suggests that the potential for BMS-265246 to reverse PARPi resistance might extend to this compound as well. []

Talazoparib

    Compound Description: Talazoparib is a clinically used PARP inhibitor with a similar mechanism of action to the previously mentioned PARP inhibitors. []

Classification and Source

This compound is classified as a heterocyclic organic compound due to its incorporation of nitrogen atoms within its ring structure. It is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent. The synthesis and properties of pyrazolo[3,4-b]pyridines have been extensively studied, with various methods reported in the literature for their preparation and functionalization .

Synthesis Analysis

The synthesis of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone can be approached through several established methods. One effective strategy involves the Wittig reaction, where an aldehyde or ketone reacts with a phosphonium ylide to form an alkene. The subsequent condensation with an appropriate amine can yield the desired pyrazolo[3,4-b]pyridine framework.

General Synthetic Procedure

  1. Preparation of the Ylide: A phosphonium salt is treated with a strong base to generate the ylide.
  2. Wittig Reaction: The ylide is reacted with an aldehyde or ketone to form an alkene.
  3. Formation of Pyrazolo[3,4-b]pyridine: The alkene undergoes cyclization with an amino compound (such as 5-amino-1-phenylpyrazole) in the presence of a Lewis acid catalyst (e.g., zirconium tetrachloride) to form the target structure.
  4. Functionalization: Introduction of the butoxy group can be achieved through nucleophilic substitution reactions or via alkylation procedures.

The choice of solvents and reaction conditions (temperature, time) can significantly influence the yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Key Structural Features

  • Pyrazolo[3,4-b]pyridine Core: Characterized by a five-membered pyrazole ring fused to a six-membered pyridine ring.
  • Butoxy Group: Attached at position 4 of the pyrazole ring, influencing solubility and reactivity.
  • Difluoromethylphenyl Group: Substituted at position 5, providing potential for further chemical modifications and enhancing biological activity.

Spectroscopic data such as chemical shifts in NMR spectra can confirm the presence and position of substituents on the core structure .

Chemical Reactions Analysis

The compound may undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The butoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
  2. Electrophilic Aromatic Substitution: The difluoromethylphenyl moiety may undergo electrophilic substitution reactions due to its electron-withdrawing nature.
  3. Reduction Reactions: Potential reduction of functional groups could yield derivatives with altered biological activity.

These reactions can be optimized through careful selection of reagents and conditions .

Mechanism of Action

The mechanism of action for compounds like (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone is often linked to their interactions with specific biological targets:

  1. Enzyme Inhibition: Many pyrazolo[3,4-b]pyridines act as inhibitors for various enzymes involved in disease pathways.
  2. Receptor Modulation: They may modulate receptor activity by binding to specific sites, influencing cellular signaling pathways.

Research into their mechanisms often involves kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or fluorescence polarization .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone include:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents such as DMSO and ethanol; insoluble in water due to hydrophobic groups.
  • Melting Point: Determined through differential scanning calorimetry or capillary methods; indicative of purity.

These properties are essential for predicting behavior in biological systems and during synthetic processes .

Applications

The applications for (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone extend across various fields:

  1. Pharmaceutical Development: Potential use as an anti-inflammatory or anticancer agent due to its structural similarity to known bioactive compounds.
  2. Fluorescent Probes: Utilization in bioimaging applications due to photophysical properties.
  3. Material Science: Application in developing new materials with specific electronic or optical properties.

Continued research is necessary to fully elucidate its therapeutic potential and optimize its applications .

Introduction to (4-Butoxy-2H-Pyrazolo[3,4-b]Pyridin-5-yl)-(2,6-Difluoro-4-Methylphenyl)Methanone as a Kinase Inhibitor

Historical Development and Discovery Context in Cyclin-Dependent Kinase (CDK) Research

The emergence of (4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone (CAS: 582315-72-8) represents a strategic advancement in targeted kinase therapeutics, developed during efforts to optimize pyrazolo[3,4-b]pyridine scaffolds for oncology applications. This compound was synthesized amid discoveries that pyrazolopyridine derivatives exhibit potent inhibition of cyclin-dependent kinases (CDKs), crucial regulators of cell cycle progression in malignancies [2] [4]. Early kinase inhibitor research identified limitations in ATP-competitive inhibitors' selectivity profiles, driving medicinal chemistry efforts toward heterocyclic systems capable of precise interactions with CDK isoforms. The integration of a butoxy moiety at the C4 position and difluoromethylphenyl pharmacophore at C5 emerged from structure-activity relationship (SAR) studies focused on enhancing both kinase affinity and metabolic stability [3]. Its commercial availability as a research chemical (≥98% purity) reflects its importance as a pharmacological tool for studying CDK-driven signaling pathways in cancer models [3] [4].

Structural Classification Within Pyrazolo[3,4-b]Pyridine-Based Therapeutics

This methanone derivative belongs to the 1H-pyrazolo[3,4-b]pyridine class, characterized by a fused bicyclic core that positions nitrogen atoms at strategic locations (N1, N2, C3) for hydrogen bonding with kinase domains. Key structural features include:

Table 1: Structural Features of Pyrazolo[3,4-b]Pyridine-Based Kinase Inhibitors

PositionSubstituentRole in Kinase Binding
C4Butoxy groupEnhances hydrophobic pocket occupancy; improves metabolic stability over shorter alkoxy chains
C5Methanone linkerConnects core scaffold to aryl pharmacophore with ideal bond geometry
Aryl group2,6-Difluoro-4-methylphenylFluorines enforce planar conformation; methyl group modulates electron density for van der Waals contacts
N1/N2UnsubstitutedEnables critical H-bond donation to kinase hinge region backbone

This structure aligns with patent-protected kinase inhibitors exemplified by compounds such as 6-(4-hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives, which demonstrate CDK and Protein Kinase C (PKC) inhibition [2]. The butoxy group distinguishes it from clinical candidates bearing hydrophilic C4 substituents (e.g., carboxamides), enhancing membrane permeability essential for intracellular CDK targeting [3].

Interactive Comparison Table: Select Pyrazolo[3,4-b]Pyridine Kinase Inhibitors (Hover for Binding Details)

CompoundC4 SubstituentC5 SubstituentPrimary Kinase Targets
(4-Butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanoneButoxy2,6-Difluoro-4-methylphenylCDK1, CDK2
6-(4-Hydroxyphenyl)-3-[(E)-2-(4-fluorophenyl)ethenyl]-1H-pyrazolo[3,4-b]pyridine-4-carbonyl-piperazine [2]Piperazine carboxamideHydroxyphenyl/vinylphenylPKC, CDK
3-[(E)-2-(4-Chlorophenyl)ethenyl]-6-(4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl-piperazine [2]Piperazine carboxamideHydroxyphenyl/chlorovinylCDK, VEGF-R

Rationale for CDK1/CDK2 Selectivity in Oncology-Targeted Drug Design

The compound’s selectivity for CDK1 and CDK2 stems from strategic steric complementarity with the ATP-binding pockets of these kinases:

  • Hydrophobic Pocket Accommodation: The 4-methyl group on the phenyl ring occupies a hydrophobic subpocket adjacent to the gatekeeper residue in CDK2 (Thr145), with fluorines at ortho positions minimizing rotational freedom to enforce optimal binding geometry [2].
  • Hinge Region Interaction: Unsubstituted nitrogen atoms (N1/N2) of the pyrazolopyridine core form bidentate hydrogen bonds with the backbone carbonyl and amide of CDK2’s Glu81 and Leu83, mimicking ATP’s adenine interactions while bypassing conserved lysine-glutamate salt bridges exploited by promiscuous inhibitors [2].
  • Butoxy Positioning: The linear butoxy chain extends into a solvent-exposed region with minimal steric constraints, reducing affinity for kinases with bulky residues in this area (e.g., CDK4/6’s larger channel vestibules) [3].

This selectivity profile addresses a critical need in oncology: CDK1/CDK2 drive G1/S and G2/M phase transitions in cancer cells, and their sustained activation is associated with resistance to CDK4/6 inhibitors like palbociclib. Preclinical data suggest that dual CDK1/2 inhibition promotes synthetic lethality in BRCA-deficient cancers and overcomes endocrine resistance in breast cancer models by suppressing phosphorylation of estrogen receptor coactivators [1] [2]. The compound’s design thus represents a deliberate shift from pan-CDK inhibitors toward isoform-specific agents that mitigate off-target toxicity risks [3].

Table 2: Kinase Selectivity Rationale Based on Binding Site Features

KinaseGatekeeper ResidueKey Binding Pocket FeatureCompound’s Designed Interaction
CDK2Thr145Compact hydrophobic subpocket4-Methylphenyl fills subpocket; fluorines enforce planarity
CDK1Thr161Similar depth to CDK2; reduced polarityButoxy chain avoids steric clash; core H-bond maintained
CDK4Thr160Expanded solvent channelButoxy group lacks bulk to engage; lower binding affinity
CDK6Pro163Hydrophobic clamp with steric barrierDifluorophenyl clashes with Pro163 sidechain

Comprehensive Compound Nomenclature

Table 3: Systematic Identifiers for (4-Butoxy-2H-Pyrazolo[3,4-b]Pyridin-5-yl)-(2,6-Difluoro-4-Methylphenyl)Methanone

Identifier TypeName
Chemical Name (IUPAC)(4-Butoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)(2,6-difluoro-4-methylphenyl)methanone
CAS Registry Number582315-72-8
Molecular FormulaC₁₉H₁₇F₂N₃O₂
Alternative Name(4-Butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone
Synonyms in Patents5-[(2,6-Difluoro-4-methylphenyl)carbonyl]-4-butoxy-1H-pyrazolo[3,4-b]pyridine

Properties

CAS Number

582315-72-8

Product Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

IUPAC Name

(4-butoxy-2H-pyrazolo[3,4-b]pyridin-5-yl)-(2,6-difluoro-4-methylphenyl)methanone

Molecular Formula

C18H17F2N3O2

Molecular Weight

345.3 g/mol

InChI

InChI=1S/C18H17F2N3O2/c1-3-4-5-25-17-11(8-21-18-12(17)9-22-23-18)16(24)15-13(19)6-10(2)7-14(15)20/h6-9H,3-5H2,1-2H3,(H,21,22,23)

InChI Key

SCFMWQIQBVZOQR-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS265246; BMS-265246; BMS 265246.

Canonical SMILES

CCCCOC1=C(C=NC2=NNC=C12)C(=O)C3=C(C=C(C=C3F)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.